2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
Overview
Description
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with two methyl groups at the 3 and 5 positions. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride typically involves the chloromethylation of 3,5-dimethylpyridin-4(1H)-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
Scientific Research Applications
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(bromomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
- 2-(iodomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
- 3,5-dimethyl-4-pyridinemethanol hydrochloride
Uniqueness
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for selective modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its relatively mild reaction conditions and compatibility with various reagents enhance its utility in diverse applications.
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZGTNVZBMWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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